Thiazolium, 2,4-dimethyl-3-(2-propenyl)-, hexafluorophosphate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolium, 2,4-dimethyl-3-(2-propenyl)-, hexafluorophosphate(1-): is a cationic surfactant belonging to the category of quaternary ammonium salts, specifically aromatic heterocyclic quaternary ammonium salts . It is also known by other names such as 3-Allyl-2,4-dimethylthiazolium hexafluorophosphate and 2,4-Dimethyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium hexafluorophosphate(1-) . This compound is characterized by its excellent antistatic, dispersing, and emulsifying abilities .
Preparation Methods
The synthesis of Thiazolium, 2,4-dimethyl-3-(2-propenyl)-, hexafluorophosphate(1-) involves the reaction of 2,4-dimethylthiazole with allyl bromide to form 2,4-dimethyl-3-(2-propenyl)thiazolium bromide. This intermediate is then reacted with hexafluorophosphoric acid to yield the final product . The reaction conditions typically involve the use of solvents such as acetonitrile and temperatures around 60-80°C . Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Thiazolium, 2,4-dimethyl-3-(2-propenyl)-, hexafluorophosphate(1-): undergoes various chemical reactions, including:
Scientific Research Applications
Thiazolium, 2,4-dimethyl-3-(2-propenyl)-, hexafluorophosphate(1-): has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Thiazolium, 2,4-dimethyl-3-(2-propenyl)-, hexafluorophosphate(1-) involves its interaction with cellular components. In biological systems, it targets DNA and proteins, leading to the inhibition of cell proliferation and induction of apoptosis . The compound’s cationic nature allows it to interact with negatively charged cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Thiazolium, 2,4-dimethyl-3-(2-propenyl)-, hexafluorophosphate(1-): can be compared with other similar compounds such as:
3-Allyl-2,4-dimethylthiazolium bromide: Similar in structure but differs in the counterion, which affects its solubility and reactivity.
2,4-Dimethyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium chloride: Another similar compound with chloride as the counterion, used in different applications due to its distinct properties.
The uniqueness of Thiazolium, 2,4-dimethyl-3-(2-propenyl)-, hexafluorophosphate(1-) lies in its hexafluorophosphate counterion, which imparts specific solubility and stability characteristics, making it suitable for specialized applications .
Properties
CAS No. |
128439-91-8 |
---|---|
Molecular Formula |
C8H12NS.F6P C8H12F6NPS |
Molecular Weight |
299.22 g/mol |
IUPAC Name |
2,4-dimethyl-3-prop-2-enyl-1,3-thiazol-3-ium;hexafluorophosphate |
InChI |
InChI=1S/C8H12NS.F6P/c1-4-5-9-7(2)6-10-8(9)3;1-7(2,3,4,5)6/h4,6H,1,5H2,2-3H3;/q+1;-1 |
InChI Key |
DCQBPUZUFVBDGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=[N+]1CC=C)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.